molecular formula C15H13BrF3NO2 B2845619 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol CAS No. 329778-55-4

4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol

Cat. No.: B2845619
CAS No.: 329778-55-4
M. Wt: 376.173
InChI Key: YCWJARYWFJPHED-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol is a chemical compound. It is an intermediate for the synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid, which is a useful intermediate for organic synthesis and other chemical processes .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Bromophenol derivatives, including natural products like vidalol B, have been studied for their inhibitory activities against human carbonic anhydrase isozymes, which are valuable drug targets for treating conditions such as glaucoma, epilepsy, and osteoporosis. These compounds demonstrate promising inhibitory activities, indicating their potential as leads for novel inhibitors (Balaydın et al., 2012).

Antibacterial Properties

Research on bromophenols from marine algae has shown moderate antibacterial activities against several strains of bacteria. These findings suggest the potential of bromophenols in developing new antibacterial agents, especially considering the structural diversity and biological activities of these compounds (Xu et al., 2003).

Antioxidant Activity

The antioxidant activities of bromophenols isolated from marine red algae have been documented, with some compounds exhibiting potent activities stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests the potential of these compounds in preventing oxidative deterioration of food and their use as natural antioxidants (Li et al., 2011).

Properties

IUPAC Name

4-bromo-2-methoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3NO2/c1-22-13-7-11(16)6-9(14(13)21)8-20-12-4-2-10(3-5-12)15(17,18)19/h2-7,20-21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWJARYWFJPHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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